molecular formula C12H15ClO3 B11871668 Methyl 2-(3-chloro-4-methoxyphenyl)-2-methylpropanoate

Methyl 2-(3-chloro-4-methoxyphenyl)-2-methylpropanoate

Cat. No.: B11871668
M. Wt: 242.70 g/mol
InChI Key: XIMNLKXBPGIIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-chloro-4-methoxyphenyl)-2-methylpropanoate is a synthetic ester featuring a 2-methylpropanoate backbone substituted with a 3-chloro-4-methoxyphenyl group. Its molecular formula is C₁₂H₁₅ClO₃, with a molecular weight of 254.7 g/mol (calculated). The compound combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the aromatic ring, creating unique electronic and steric properties.

Properties

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

methyl 2-(3-chloro-4-methoxyphenyl)-2-methylpropanoate

InChI

InChI=1S/C12H15ClO3/c1-12(2,11(14)16-4)8-5-6-10(15-3)9(13)7-8/h5-7H,1-4H3

InChI Key

XIMNLKXBPGIIBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)OC)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Diazonium Salt Coupling and Active Methylene Condensation

The diazonium coupling strategy, exemplified in the synthesis of 2-chloro[(4-methoxyphenyl)hydrazono]ethyl acetate , offers a template for constructing the target compound’s aryl backbone. In this method, p-methoxyaniline undergoes diazotization at 0–10°C using sodium nitrite and hydrochloric acid, forming a reactive diazonium salt. Subsequent coupling with ethyl 2-chloroacetoacetate in dichloromethane/water biphasic conditions yields a hydrazono intermediate with 96–98% purity .

Adapting this for methyl 2-(3-chloro-4-methoxyphenyl)-2-methylpropanoate would require:

  • Chlorination of p-methoxyaniline : Introducing a chlorine atom at the 3-position via electrophilic substitution using N-chlorosuccinimide (NCS) in acetic acid at 50°C .

  • Diazotization : Treating 3-chloro-4-methoxyaniline with NaNO₂/HCl at 0–10°C.

  • Coupling with methyl 2-methylpropanoate precursor : Replacing ethyl 2-chloroacetoacetate with a β-keto ester derivative to form the branched propanoate moiety.

Critical Parameters :

  • Temperature control (<10°C) prevents diazonium decomposition.

  • Phase-transfer catalysts (e.g., triethylbenzyl ammonium chloride) enhance interfacial reactivity .

  • Post-reaction purification via saturated sodium bicarbonate washes removes acidic byproducts .

Friedel-Crafts Acylation with Regioselective Chlorination

Friedel-Crafts acylation provides a route to install the methoxyphenyl group onto a pre-formed ester core. For instance, reacting 2-methylpropanoic acid chloride with 4-methoxyanisole in the presence of AlCl₃ generates 2-(4-methoxyphenyl)-2-methylpropanoic acid. Subsequent regioselective chlorination at the 3-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloroethane at 40°C, guided by the methoxy group’s directing effects .

Optimization Insights :

  • Solvent choice : Dichloroethane minimizes side reactions compared to polar solvents.

  • Chlorination efficiency : Excess SO₂Cl₂ (1.2 equivalents) ensures complete conversion, with <1% 2-isomer formation .

  • Esterification : The resultant acid is treated with methanol and H₂SO₄ at 65°C for 16 hours, yielding the methyl ester with 99.2% purity .

Esterification of Pre-Chlorinated Acids

This two-step approach isolates the carboxylic acid intermediate for quality control:

  • Synthesis of 2-(3-chloro-4-methoxyphenyl)-2-methylpropanoic acid :

    • Bromination of 2-methyl-2-(4-methoxyphenyl)propanoic acid using Br₂ in aqueous Na₂CO₃ (pH 7), followed by halogen exchange with CuCl at 120°C .

  • Esterification : Reacting the acid with methanol and H₂SO₄ (2% v/v) under reflux (65°C, 12 hours), achieving 79% yield after distillation .

Comparative Analysis of Synthesis Routes

MethodStarting MaterialsKey StepsYieldPurityScalability
Diazonium Coupling 3-Chloro-4-methoxyanilineDiazotization, coupling96%>96%Moderate
Friedel-Crafts 4-MethoxyanisoleAcylation, chlorination82%99.2%High
Directed Metalation4-MethoxyacetophenoneLithiation, quenching75%98%Low
Acid Esterification 2-Methyl-2-(4-methoxyphenyl)acidHalogen exchange, esterification79%99%High

Trade-offs :

  • Diazonium coupling offers high yields but requires multi-step aniline functionalization.

  • Friedel-Crafts is scalable but demands rigorous control over chlorination regioselectivity.

  • Acid esterification simplifies purification but involves hazardous halogen exchange reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chloro-4-methoxyphenyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

    Oxidation: 3-chloro-4-hydroxyphenyl-2-methylpropanoate.

    Reduction: Methyl 2-(3-chloro-4-methoxyphenyl)-2-methylpropanol.

    Substitution: Methyl 2-(3-amino-4-methoxyphenyl)-2-methylpropanoate.

Scientific Research Applications

Methyl 2-(3-chloro-4-methoxyphenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which Methyl 2-(3-chloro-4-methoxyphenyl)-2-methylpropanoate exerts its effects is primarily through its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-(3-chloro-4-methoxyphenyl)-2-methylpropanoate with structurally analogous esters, highlighting substituent effects, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 3-Cl, 4-OCH₃ on phenyl C₁₂H₁₅ClO₃ 254.7 Not provided Intermediate with balanced electronic effects; potential use in drug synthesis.
Methyl 2-(4-bromophenyl)-2-methylpropanoate 4-Br on phenyl C₁₁H₁₃BrO₂ 257.12 154825-97-5 Higher molecular weight due to Br; used in crystallography studies or halogenated intermediates.
Methyl 2-(4-methoxyphenyl)-2-methylpropanoate 4-OCH₃ on phenyl C₁₂H₁₆O₃ 208.25 Not provided Electron-rich aromatic system; common intermediate in spirocyclic compound synthesis.
Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate 4-(4-Cl-butanoyl) on phenyl C₁₅H₁₉ClO₃ 282.76 154477-54-0 Chlorinated aliphatic chain enhances lipophilicity; used in specialty chemical synthesis.
Ethyl 2-(2-(2,3-difluorobenzylidene)-1-phenylhydrazinyl)-2-methylpropanoate 2,3-diF-benzylidene, hydrazine group C₁₉H₁₉F₂N₂O₂ 362.37 Not provided Complex substituents enable metal chelation; explored in coordination chemistry.

Key Comparative Insights:

Substituent Effects: Electronics: The 3-Cl-4-OCH₃ substitution in the target compound creates a meta-directing electron-withdrawing group (Cl) and a para-directing electron-donating group (OCH₃), enabling diverse reactivity in electrophilic aromatic substitution . Steric Effects: Bulky substituents (e.g., 4-(4-Cl-butanoyl) in ) reduce reaction rates in nucleophilic acyl substitution compared to simpler aryl groups.

Physical Properties: Brominated analogs (e.g., ) exhibit higher molecular weights and melting points than chlorinated derivatives. Methoxy groups enhance solubility in polar solvents (e.g., methanol or acetone) compared to halogens .

Applications :

  • Halogenated variants (Cl, Br) are prevalent in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug intermediates .
  • Esters with extended aliphatic chains (e.g., ) serve as lipophilic modifiers in prodrug design.

Biological Activity

Methyl 2-(3-chloro-4-methoxyphenyl)-2-methylpropanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from relevant studies, case analyses, and synthesized findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H15ClO3
  • Molecular Weight : 246.70 g/mol

This compound exhibits its biological activity primarily through the inhibition of specific enzyme pathways. Research suggests that it may interact with various targets, including those involved in cell proliferation and survival, making it a candidate for anticancer therapies.

Biological Activity Overview

  • Anticancer Properties :
    • In studies involving various cancer cell lines, this compound demonstrated significant antiproliferative effects. For instance, it exhibited an IC50 value ranging from 0.69 μM to 11 μM against HeLa cells, indicating potent activity compared to established drugs like doxorubicin (IC50 = 2.29 μM) .
  • Histone Deacetylase Inhibition :
    • Derivatives of this compound have shown potential as histone deacetylase inhibitors (HDACIs), which are crucial in regulating gene expression related to cancer progression .
  • Anti-inflammatory Effects :
    • The compound has been noted for its anti-inflammatory properties, which could contribute to its overall therapeutic profile in treating inflammatory diseases .

Data Tables

Biological Activity IC50 (μM) Reference
HeLa Cell Proliferation0.69 - 11
Doxorubicin Comparison2.29
Histone Deacetylase InhibitionNot specified
Anti-inflammatory ActivityNot specified

Case Study 1: Antiproliferative Activity

In a controlled laboratory setting, this compound was tested against HeLa cells and exhibited a dose-dependent inhibition of cell growth. The compound's effectiveness was compared to doxorubicin, highlighting its potential as an alternative therapeutic agent in oncology.

Case Study 2: HDAC Inhibition

A series of derivatives based on the structure of this compound were synthesized and evaluated for their HDAC inhibitory activities. The results indicated that modifications to the chemical structure could enhance potency, suggesting avenues for further research into more effective analogs.

Q & A

Q. What are the standard synthetic routes for Methyl 2-(3-chloro-4-methoxyphenyl)-2-methylpropanoate?

A common approach involves palladium-catalyzed coupling reactions. For example, methyl esters of substituted phenylpropanoates can be synthesized via Sonogashira coupling using methyl 2-(4-bromophenyl)-2-methylpropanoate as a precursor, with triethylamine as a base, and CuI/Pd(PPh₃)₂Cl₂ as catalysts (yield ~93%) . Alternative methods include esterification of carboxylic acid intermediates under acidic conditions, followed by purification via liquid-liquid extraction and charcoal filtration .

Q. How is the compound structurally characterized?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the core structure, particularly the 2-methylpropanoate group (e.g., doublet methyl signals at δH 1.11–1.12 and a septet methine at δH 2.51) . For advanced confirmation, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can resolve molecular geometry and hydrogen-bonding patterns . Graph set analysis may further elucidate supramolecular interactions in the crystal lattice .

Q. What purification strategies are recommended for this compound?

Post-synthesis, purification often involves phase separation (e.g., toluene and aqueous HCl washes), followed by charcoal treatment to remove residual catalysts. Filtration through Celite® pads and solvent removal under reduced pressure yield the product as an oil or crystalline solid . Column chromatography may refine purity further, though specific solvent systems depend on polarity and functional groups.

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal structure be analyzed?

Hydrogen-bonding motifs are characterized using graph set analysis (e.g., Etter’s formalism) to classify patterns like R₂²(8) rings or C(6) chains. SHELX software enables precise refinement of crystallographic data, while tools like SHELXPRO interface with macromolecular applications to resolve complex hydrogen-bonding interactions .

Q. What methods identify and quantify impurities in the compound?

High-Performance Liquid Chromatography (HPLC) with UV detection (retention time ~0.97 minutes) and Liquid Chromatography-Mass Spectrometry (LCMS, m/z 403 [M+H]⁺) are standard for impurity profiling . Reference standards for related esters (e.g., methyl/ethyl analogs) aid in identifying byproducts such as hydrolyzed acids or unreacted intermediates .

Q. How can reaction mechanisms for key synthetic steps be validated?

Mechanistic studies often employ isotopic labeling (e.g., deuterated solvents) or intermediate trapping. For coupling reactions, monitoring via in-situ NMR or FT-IR can detect intermediates like alkynyl-palladium complexes. Kinetic studies under varying temperatures and catalyst loads further elucidate rate-determining steps .

Q. How should conflicting NMR data be resolved?

Contradictions between expected and observed NMR signals (e.g., unexpected splitting or shifts) require 2D-NMR techniques:

  • HSQC correlates ¹H-¹³C couplings to confirm carbon connectivity.
  • ¹H-¹H COSY identifies scalar couplings between adjacent protons.
  • HMBC detects long-range couplings to resolve ambiguous substituent positions .

Q. What are the stability considerations during synthesis and storage?

Thermal stability during synthesis is critical; exothermic steps (e.g., acid addition) require temperature control (<30°C) to prevent decomposition . Long-term storage in inert atmospheres (argon/nitrogen) at –20°C minimizes hydrolysis of the ester group. Accelerated stability studies (e.g., 40°C/75% RH) assess degradation pathways under stress conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.